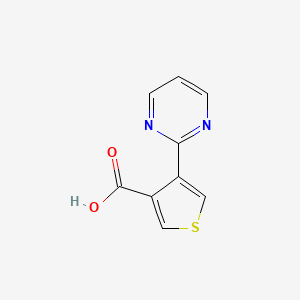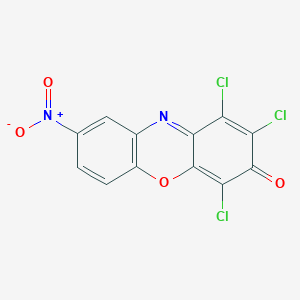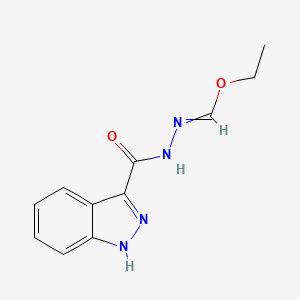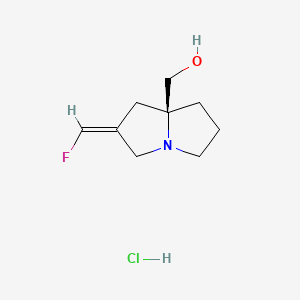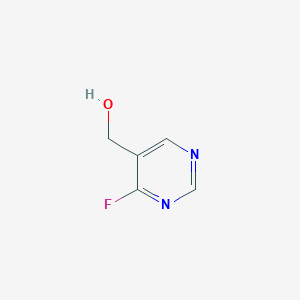
4-Fluoropyrimidine-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyrimidine-5-methanol is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrimidine-5-methanol typically involves the nucleophilic substitution of a halogenated pyrimidine precursor. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoropyrimidine-5-carboxylic acid.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoropyrimidine-5-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoropyrimidine-5-methanol involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity and the hydroxyl group’s reactivity contribute to its ability to form strong hydrogen bonds and interact with enzymes and nucleic acids. These interactions can inhibit enzyme activity or alter nucleic acid structure, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Fluoropyridine: Another fluorinated heterocycle with applications in medicinal chemistry.
2,4-Difluoropyrimidine: A compound with similar structural features but different reactivity and applications.
Uniqueness
4-Fluoropyrimidine-5-methanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
(4-fluoropyrimidin-5-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 |
InChI Key |
FAMJTWZTMJXPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
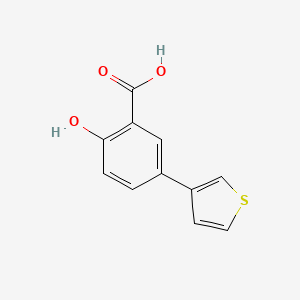
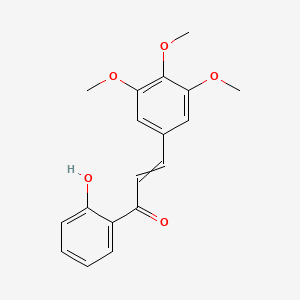

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)

![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
